Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate
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Overview
Description
Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is a chemical compound that features a pyrazole ring substituted with a trifluoroethyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include temperatures ranging from 70°C to 150°C and reaction times of 15 to 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence enzyme activity and receptor binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2,2-trifluoroethyl)acetate
- Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate
- 2,2,2-Trifluoroethyl pyrazole derivatives
Uniqueness
Methyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is unique due to its specific combination of a trifluoroethyl group and a pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C8H9F3N2O2 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
methyl 2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(14)4-6-2-3-12-13(6)5-8(9,10)11/h2-3H,4-5H2,1H3 |
InChI Key |
NJCMBQVJWQWYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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